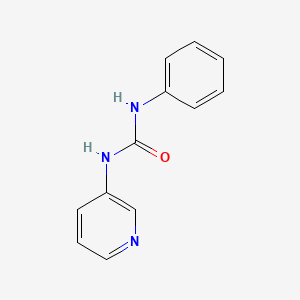
6-(piperazin-1-yl)pyridine-3-carboxylic acid dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Piperazin-1-yl)pyridine-3-carboxylic acid dihydrochloride (6-PPAC), also known as 6-PPAC-HCl, is an organic compound that has been studied for its potential applications in a variety of scientific research areas. 6-PPAC-HCl has been found to have a wide range of biochemical, physiological, and pharmacological properties, including the ability to modulate the activity of various enzymes, hormones, and receptors. It has been used in laboratory experiments to study the effects of various compounds on cellular processes and to assess the efficacy of potential therapeutic agents. In
Wissenschaftliche Forschungsanwendungen
6-(piperazin-1-yl)pyridine-3-carboxylic acid dihydrochloride has been studied for its potential applications in a variety of scientific research areas. It has been used in laboratory experiments to study the effects of various compounds on cellular processes and to assess the efficacy of potential therapeutic agents. In particular, 6-(piperazin-1-yl)pyridine-3-carboxylic acid dihydrochloride has been used to study the effects of various drugs on the activity of various enzymes, hormones, and receptors. Additionally, 6-(piperazin-1-yl)pyridine-3-carboxylic acid dihydrochloride has been used to study the effects of various compounds on the expression of various genes and their products. Finally, 6-(piperazin-1-yl)pyridine-3-carboxylic acid dihydrochloride has been used to study the effects of various compounds on the regulation of various metabolic pathways.
Wirkmechanismus
The mechanism of action of 6-(piperazin-1-yl)pyridine-3-carboxylic acid dihydrochloride is not fully understood. However, it is believed that 6-(piperazin-1-yl)pyridine-3-carboxylic acid dihydrochloride modulates the activity of various enzymes, hormones, and receptors by binding to specific sites on their molecular surfaces. In particular, 6-(piperazin-1-yl)pyridine-3-carboxylic acid dihydrochloride has been found to bind to the active sites of various enzymes and to inhibit their activity. Additionally, 6-(piperazin-1-yl)pyridine-3-carboxylic acid dihydrochloride has been found to bind to the active sites of various hormones and to modulate their activity. Finally, 6-(piperazin-1-yl)pyridine-3-carboxylic acid dihydrochloride has been found to bind to the active sites of various receptors and to modulate their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-(piperazin-1-yl)pyridine-3-carboxylic acid dihydrochloride have been studied in a variety of laboratory experiments. In particular, 6-(piperazin-1-yl)pyridine-3-carboxylic acid dihydrochloride has been found to modulate the activity of various enzymes, hormones, and receptors. Additionally, 6-(piperazin-1-yl)pyridine-3-carboxylic acid dihydrochloride has been found to modulate the expression of various genes and their products. Finally, 6-(piperazin-1-yl)pyridine-3-carboxylic acid dihydrochloride has been found to modulate the regulation of various metabolic pathways.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 6-(piperazin-1-yl)pyridine-3-carboxylic acid dihydrochloride in laboratory experiments include its low cost, its ease of synthesis, and its wide range of applications. Additionally, 6-(piperazin-1-yl)pyridine-3-carboxylic acid dihydrochloride is a safe and non-toxic compound that can be used in a variety of laboratory experiments. The main limitation of using 6-(piperazin-1-yl)pyridine-3-carboxylic acid dihydrochloride in laboratory experiments is its limited availability. Additionally, 6-(piperazin-1-yl)pyridine-3-carboxylic acid dihydrochloride is not a very potent compound and its effects may be difficult to detect in some experiments.
Zukünftige Richtungen
The potential future directions of 6-(piperazin-1-yl)pyridine-3-carboxylic acid dihydrochloride research include further studies on its mechanism of action, its effects on various cellular processes, and its potential therapeutic applications. Additionally, further studies on the effects of 6-(piperazin-1-yl)pyridine-3-carboxylic acid dihydrochloride on various metabolic pathways and its potential applications in drug development could be conducted. Finally, further studies on the effects of 6-(piperazin-1-yl)pyridine-3-carboxylic acid dihydrochloride on various diseases and disorders could be conducted to assess its potential therapeutic applications.
Synthesemethoden
6-(piperazin-1-yl)pyridine-3-carboxylic acid dihydrochloride can be synthesized by a variety of methods, including the reaction of piperazine with pyridine-3-carboxylic acid in the presence of hydrochloric acid. This method yields the desired product in good yields and with minimal side products. It has been used in a variety of laboratory experiments to study the effects of 6-(piperazin-1-yl)pyridine-3-carboxylic acid dihydrochloride on cellular processes and to assess the efficacy of potential therapeutic agents.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 6-(piperazin-1-yl)pyridine-3-carboxylic acid dihydrochloride involves the reaction of 3-cyanopyridine with piperazine followed by hydrolysis and acidification to yield the final product.", "Starting Materials": [ "3-cyanopyridine", "piperazine", "hydrochloric acid", "sodium hydroxide", "water" ], "Reaction": [ "Step 1: 3-cyanopyridine is reacted with piperazine in the presence of sodium hydroxide to yield 6-(piperazin-1-yl)pyridine.", "Step 2: The resulting product is then hydrolyzed with hydrochloric acid to yield 6-(piperazin-1-yl)pyridine-3-carboxylic acid.", "Step 3: The carboxylic acid is then acidified with hydrochloric acid to yield 6-(piperazin-1-yl)pyridine-3-carboxylic acid dihydrochloride." ] } | |
CAS-Nummer |
1279027-16-5 |
Produktname |
6-(piperazin-1-yl)pyridine-3-carboxylic acid dihydrochloride |
Molekularformel |
C10H15Cl2N3O2 |
Molekulargewicht |
280.2 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



